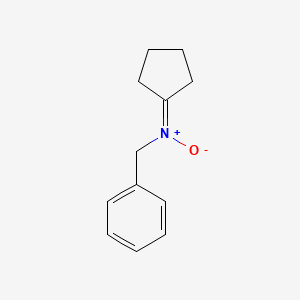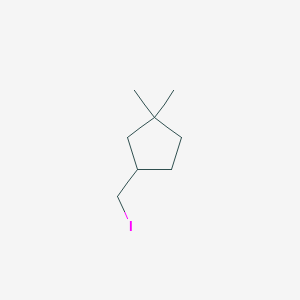
3-(Iodomethyl)-1,1-dimethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Iodomethyl)-1,1-dimethylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with an iodomethyl group and two methyl groups. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-1,1-dimethylcyclopentane typically involves the iodination of a suitable precursor. One common method is the reaction of 1,1-dimethylcyclopentane with iodomethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Iodomethyl)-1,1-dimethylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as hydroxide or amine groups, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or other nucleophiles in polar solvents.
Oxidation: Potassium permanganate, chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted cyclopentanes.
Oxidation: Formation of cyclopentanone or cyclopentanol derivatives.
Reduction: Formation of 1,1-dimethylcyclopentane.
Applications De Recherche Scientifique
3-(Iodomethyl)-1,1-dimethylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Iodomethyl)-1,1-dimethylcyclopentane in chemical reactions involves the activation of the iodomethyl group. This group can undergo nucleophilic substitution, where the iodine atom is replaced by a nucleophile. In oxidation reactions, the iodomethyl group can be converted to a carbonyl group through the loss of iodine and the addition of oxygen .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Bromomethyl)-1,1-dimethylcyclopentane
- 3-(Chloromethyl)-1,1-dimethylcyclopentane
- 3-(Fluoromethyl)-1,1-dimethylcyclopentane
Uniqueness
3-(Iodomethyl)-1,1-dimethylcyclopentane is unique due to the presence of the iodomethyl group, which is more reactive compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and allows for a broader range of chemical transformations .
Propriétés
Numéro CAS |
113934-07-9 |
|---|---|
Formule moléculaire |
C8H15I |
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
3-(iodomethyl)-1,1-dimethylcyclopentane |
InChI |
InChI=1S/C8H15I/c1-8(2)4-3-7(5-8)6-9/h7H,3-6H2,1-2H3 |
Clé InChI |
RQPRVHIHOGLNEX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1)CI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)

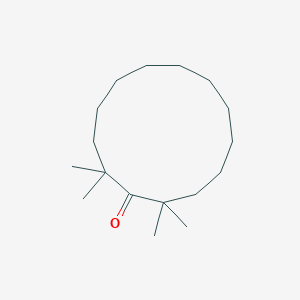

![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
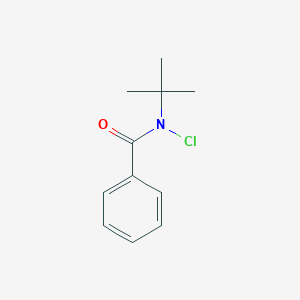

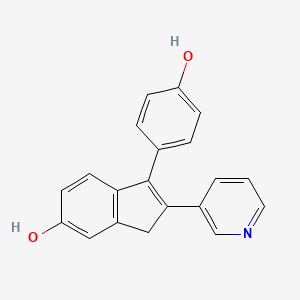
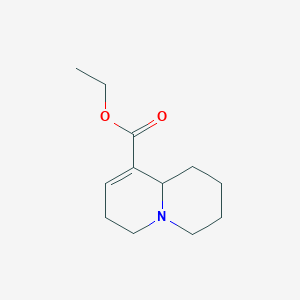
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
